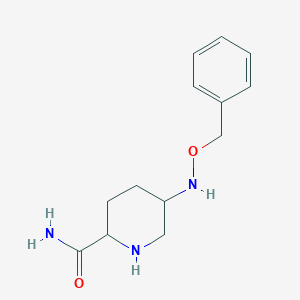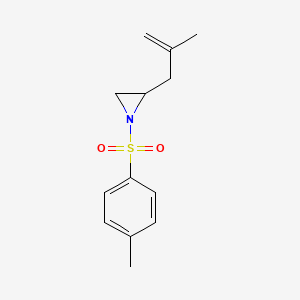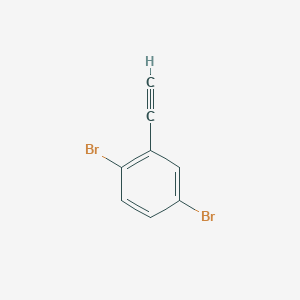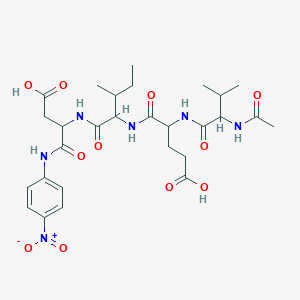![molecular formula C18H18ClMnN2O4- B12826141 Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ethylbisiminomethylguaiacol manganese chloride involves the preparation of the ligand followed by complexation with manganese ions . The ligand, bis(salicylaldehyde)ethylenediamine, is synthesized by reacting ethylenediamine with salicylaldehyde in absolute ethanol . The resulting ligand is then complexed with manganese ions to form ethylbisiminomethylguaiacol manganese chloride . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the final product .
Analyse Des Réactions Chimiques
Ethylbisiminomethylguaiacol manganese chloride undergoes several types of chemical reactions, primarily involving oxidation and reduction processes . The compound catalyzes the dismutation of superoxide radicals and the decomposition of hydrogen peroxide into water and oxygen . Common reagents used in these reactions include superoxide anions and hydrogen peroxide . The major products formed from these reactions are water and oxygen, which are harmless and beneficial to biological systems .
Applications De Recherche Scientifique
Ethylbisiminomethylguaiacol manganese chloride has a wide range of scientific research applications due to its potent antioxidant properties . In chemistry, it is used as a model compound to study the mechanisms of antioxidant enzymes . In biology and medicine, it has shown promise in reducing oxidative stress and mitigating damage in various disease models, including diabetes and neurodegenerative disorders . The compound is also utilized in the cosmetic industry for its ability to protect the skin from oxidative damage and improve overall skin health .
Mécanisme D'action
The mechanism of action of ethylbisiminomethylguaiacol manganese chloride involves mimicking the activity of superoxide dismutase and catalase . The manganese ion at the core of the molecule acts as an electron acceptor and donor, facilitating the dismutation of superoxide radicals and the decomposition of hydrogen peroxide . This dual activity allows the compound to effectively neutralize reactive oxygen species and reduce oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
Ethylbisiminomethylguaiacol manganese chloride is often compared to other antioxidant compounds such as superoxide dismutase and catalase . While superoxide dismutase and catalase are naturally occurring enzymes, ethylbisiminomethylguaiacol manganese chloride is a synthetic mimetic that offers greater stability and potency . Other similar compounds include ethylbisiminomethylguaiacol manganese chloride analogs like EUK-8, which also exhibit antioxidant properties but may differ in their specific activities and applications .
Propriétés
Formule moléculaire |
C18H18ClMnN2O4- |
|---|---|
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
manganese(2+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride |
InChI |
InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+2/p-3 |
Clé InChI |
ZCNKLAVGNJEDNF-UHFFFAOYSA-K |
SMILES canonique |
COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


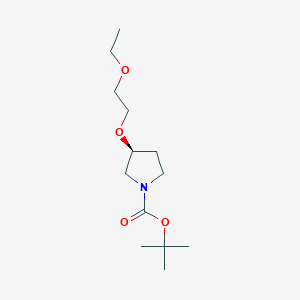
![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
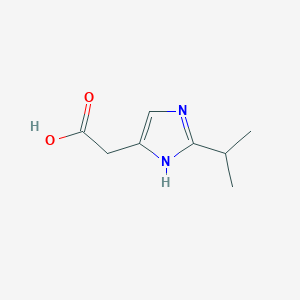
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
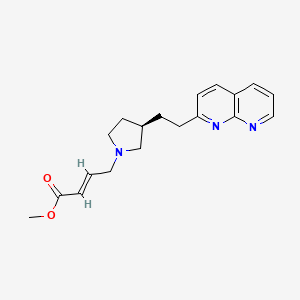
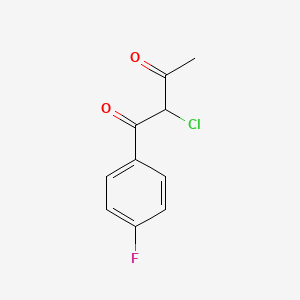
![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)

![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
